5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Description
5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that the compound can form complexes with metallic salts, leading to structures with diverse topologies and dimensionality . The exact interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have shown cytotoxic activity against various human tumor cell lines
Biological Activity
5-Methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 860786-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C16H16N4OS, with a molecular weight of approximately 312.39 g/mol. It features a triazolo-pyrimidine core structure, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Anti-inflammatory Effects
Studies have demonstrated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory process. In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with results indicating a dose-dependent response in cell viability assays. Molecular docking studies suggest that it may interact with specific targets involved in cancer cell proliferation and survival pathways .
Case Studies
- In Vitro Antimicrobial Activity : A study evaluated the compound against various pathogens using microdilution methods. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Anti-inflammatory Evaluation : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in edema formation compared to control groups, highlighting its anti-inflammatory efficacy.
- Anticancer Activity : In a recent study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a reduction in cell proliferation by approximately 50% at concentrations of 25 µM after 48 hours.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-6-[(E)-3-phenylprop-2-enyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-13(10-6-9-12-7-4-3-5-8-12)14(21)20-15(17-11)18-16(19-20)22-2/h3-9H,10H2,1-2H3,(H,17,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRFPTGLUBWWND-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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